molecular formula C5H12N2S2 B7798073 Ammonium pyrrolidyldithiocarbamate

Ammonium pyrrolidyldithiocarbamate

Cat. No.: B7798073
M. Wt: 164.3 g/mol
InChI Key: MDDIUTVUBYEEEM-UHFFFAOYSA-N
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Description

Ammonium Pyrrolidyldithiocarbamate (APDC, CAS 5108-96-3) is a versatile dithiocarbamate compound highly valued in environmental, analytical, and biomedical research due to its potent metal-chelating properties . Its molecular formula is C5H12N2S2 . In environmental and analytical chemistry, APDC is an effective chelating agent for concentrating, separating, and removing heavy metals from various samples . It forms stable, water-insoluble complexes with transition metal ions, making it particularly useful for pre-concentrating trace metals like lead (Pb), cadmium (Cd), copper (Cu), and manganese (Mn) prior to analysis by Flame Atomic Absorption Spectrophotometry (FAAS) or High-Performance Liquid Chromatography (HPLC) . Recent research demonstrates its application in modifying biochar for the highly selective and efficient adsorption of copper (Cu(II)) from wastewater, with studies showing a significantly high adsorption capacity and rapid equilibrium . This application is grounded in the Hard and Soft Acids and Bases (HSAB) theory, as copper, a soft acid, binds strongly to the soft base sites provided by APDC . In biomedical research, APDC is recognized as a cell-permeable inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB) . By suppressing NF-κB DNA binding and transcriptional activity, it can attenuate the production of inflammatory cytokines such as IL-8, IL-1β, and TNF-α in experimental models . This mechanism underpins its utility in studying inflammatory pathways and immune responses at the cellular level. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

azane;pyrrolidine-1-carbodithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NS2.H3N/c7-5(8)6-3-1-2-4-6;/h1-4H2,(H,7,8);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDIUTVUBYEEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)S.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25769-03-3 (Parent)
Record name 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1)
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DSSTOX Substance ID

DTXSID8063703
Record name 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1)
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Molecular Weight

164.3 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 1-Pyrrolidinecarbodithioic acid, ammonium salt
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CAS No.

5108-96-3
Record name Ammonium 1-pyrrolidinedithiocarboxylate
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Record name Ammonium pyrrolidyldithiocarbamate
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Record name Ammonium pyrrolidine-1-carbodithioate
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Preparation Methods

Reaction Mechanism and Conditions

  • Reagents and Stoichiometry :

    • Pyrrolidine (1.0 equiv)

    • Carbon disulfide (1.1 equiv)

    • Ammonium hydroxide (1.0 equiv)

    • Solvent: Ethanol or methanol (anhydrous)

  • Procedure :

    • Pyrrolidine is dissolved in ethanol under a nitrogen atmosphere at 0–5°C to minimize side reactions.

    • CS2\text{CS}_2 is added dropwise, resulting in an exothermic reaction that forms the intermediate pyrrolidinedithiocarbamic acid.

    • Ammonium hydroxide is introduced to neutralize the acid, yielding APDTC as a crystalline solid.

  • Workup :

    • The mixture is concentrated under reduced pressure to remove excess CS2\text{CS}_2 and solvent.

    • Crude APDTC is recrystallized from ethanol or acetone, achieving ≥95% purity.

Key Data :

ParameterValueSource
Yield75–85%
Purity≥95% (HPLC)
Solubility16.6 μg/mL in water at 25°C

Alternative Metathesis Route Using Sodium Pyrrolidinedithiocarbamate

An alternative approach involves a metathesis reaction between sodium pyrrolidinedithiocarbamate (Na-PDTC\text{Na-PDTC}) and ammonium sulfate ((NH4)2SO4(\text{NH}_4)_2\text{SO}_4):

Na-PDTC+(NH4)2SO4APDTC+Na2SO4\text{Na-PDTC} + (\text{NH}4)2\text{SO}4 \rightarrow \text{APDTC} + \text{Na}2\text{SO}_4

Advantages and Limitations

  • Advantages :

    • Avoids handling toxic CS2\text{CS}_2.

    • Suitable for large-scale production due to simplified purification.

  • Limitations :

    • Requires pre-synthesized \text{Na-PDTC, increasing production steps.

    • Residual sodium sulfate must be removed via fractional crystallization.

Industrial-Scale Data :

ParameterValueSource
Scale5–50 kg batches
Purity post-workup90–92%

Purification and Characterization

Crystallization Optimization

APDTC’s solubility profile dictates the choice of recrystallization solvent:

  • Ethanol : Yields needle-like crystals with high purity but requires low-temperature (2–8°C) storage to prevent decomposition.

  • Acetone : Faster crystallization kinetics but may incorporate solvent impurities.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) :

    • 1H^1\text{H}-NMR (CDCl3_3): δ 1.76–1.82 (m, 4H, pyrrolidine CH2_2), 3.25–3.30 (t, 4H, N–CH2_2).

  • High-Performance Liquid Chromatography (HPLC) :

    • Retention time: 4.2 min (C18 column, 60% acetonitrile/water).

  • Elemental Analysis :

    • Calculated for C5H12N2S2\text{C}_5\text{H}_{12}\text{N}_2\text{S}_2: C 36.55%, H 7.37%, N 17.06%, S 39.02%.

Industrial Production Considerations

Scale-Up Challenges

  • Exothermic Reaction Control :

    • Jacketed reactors with coolant circulation maintain temperatures below 10°C during CS2\text{CS}_2 addition.

  • Filtration Efficiency :

    • Celite beds and 1 μm polish filters achieve >99% solid removal.

Recent Advances in Synthetic Methodologies

Recent studies have explored solvent-free mechanochemical synthesis, where pyrrolidine and CS2\text{CS}_2 are ball-milled with ammonium carbonate. This method reduces solvent waste and achieves 80% yield in 2 hours. However, product purity remains inferior (85–88%) compared to traditional routes .

Chemical Reactions Analysis

Decomposition and Stability Reactions

APDC undergoes decomposition under specific conditions, releasing hazardous products:

  • Reaction with incompatible materials : Reacts with strong oxidizing agents, acids, and bases to form nitrogen oxides (NOx), carbon monoxide (CO), and sulfur oxides .

  • Thermal decomposition : Stable at room temperature but degrades at elevated temperatures, though exact decomposition temperatures are unspecified .

  • Environmental interaction : Hygroscopic and light-sensitive, requiring storage in airtight containers .

Table 1: Decomposition Products

ConditionProducts
Incompatible materials (e.g., strong acids/oxidizers)NOx, CO, SOx
High temperaturesUnspecified

Metal Chelation and Coordination

APDC forms stable complexes with transition metals via its bidentate sulfur ligands:

  • Copper(II) complexation : Reacts with Cu²⁺ to form an insoluble complex, enabling its use in metal preconcentration methods (e.g., in water samples) .

  • Nickel(II) and Palladium(II) complexes : Forms square planar complexes in a 1:2 molar ratio (metal:APDC) .

  • Zinc coordination : Binds Zn²⁺ to inhibit viral RNA-dependent RNA polymerase activity .

Table 2: Transition Metal Complexes

MetalComplex StructureMolar RatioApplication
Cu²⁺Cu(APDC)₂1:2Metal removal from organic mixtures
Ni²⁺Ni(APDC)₂1:2Antimicrobial studies
Pd²⁺Pd(APDC)₂1:2Antimicrobial activity

Biochemical Interactions

APDC modulates cellular processes through redox and metal-dependent mechanisms:

  • NF-κB inhibition : Chelates zinc to inhibit nuclear factor κB activation, reducing inflammation and apoptosis in models like HL-60 leukemia cells .

  • Antioxidant properties : Scavenges reactive oxygen species (ROS) and inhibits nitric oxide synthase (NOS) expression .

Environmental Behavior

APDC’s reactivity in environmental systems includes:

  • Mobility : High water solubility (50 g/L at 20°C) and hygroscopicity lead to rapid dispersion in aquatic systems .

  • Degradation : Persistence is unlikely due to its susceptibility to hydrolysis and decomposition .

Scientific Research Applications

NF-κB Inhibition

APDC is primarily recognized for its ability to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation. Research has demonstrated that APDC can effectively suppress the activation of NF-κB induced by various stimuli, such as lipopolysaccharides (LPS). This inhibition leads to reduced production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a valuable tool in studies related to inflammatory diseases and conditions such as acute lung injury .

Antioxidant Properties

In addition to its role as an NF-κB inhibitor, APDC exhibits antioxidant properties. It has been shown to reduce oxidative stress markers and improve mitochondrial function in animal models subjected to inflammatory challenges. For instance, APDC treatment significantly decreased levels of malondialdehyde, a marker of lipid peroxidation, indicating its potential for protecting against oxidative damage .

Cancer Research

APDC has garnered attention in cancer research due to its ability to induce apoptosis in certain cancer cell lines while inhibiting apoptosis in others. Studies have indicated that APDC can activate calpain-dependent pathways leading to cell death in breast and prostate cancer cells when complexed with metal ions like copper and zinc . This duality makes it an interesting subject for further exploration in targeted cancer therapies.

Metal Chelation and Extraction

One of the significant applications of APDC is its use as a chelating agent for the extraction and pre-concentration of heavy metals from aqueous solutions. It forms stable complexes with various metal ions, facilitating their separation from environmental samples. This property is particularly useful in analytical chemistry for determining trace metals such as chromium and arsenic .

Analytical Techniques

APDC has been utilized in dispersive liquid-liquid microextraction (DLLME) methods for speciation and quantification of metals in food products and environmental samples. For example, it has been successfully applied to extract arsenic species from fruit juices, demonstrating its utility in food safety assessments .

Case Studies

StudyApplicationFindings
Qin et al., 2014NF-κB ActivationDemonstrated that APDC inhibits NF-κB activation and reduces liver injury markers in rats .
Beştepe et al., 2020Smooth Muscle ContractionInvestigated the effects of APDC on bladder smooth muscle contraction, showing significant relaxation effects .
Narsale et al., 2016Cancer Cell LinesCompared the efficacy of APDC-metal complexes on inducing apoptosis across different cancer cell lines .
Environmental StudyMetal ExtractionUtilized APDC for the extraction of chromium species from aqueous solutions with high efficiency .

Mechanism of Action

Ammonium pyrrolidyldithiocarbamate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Research Findings and Practical Implications

Recent studies emphasize APDTC’s efficacy in marine aerosol analysis, where it aids in differentiating semi-volatile organic fractions from ammonium sulfates .

Biological Activity

Ammonium pyrrolidyldithiocarbamate (APDC), also known as pyrrolidine dithiocarbamate (PDTC), is a compound with significant biological activities, particularly as an inhibitor of nuclear factor kappa B (NF-κB). This article reviews its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

APDC is synthesized through the reaction of ammonium hydroxide with carbon disulfide and pyrrolidine. It has the molecular formula C5H12N2S2C_5H_{12}N_2S_2 and a molecular weight of 164.292 g/mol. Its physical properties include:

PropertyValue
Density1.264 g/cm³
Boiling Point199.7 °C at 760 mmHg
Melting Point153-155 °C
Flash Point74.6 °C

APDC primarily functions as a selective inhibitor of NF-κB, a transcription factor involved in inflammatory and immune responses. By inhibiting NF-κB activation, APDC reduces the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby alleviating inflammation in various models.

Antioxidant Effects

Research indicates that APDC exhibits antioxidant properties by activating the Nrf2 pathway, which enhances the expression of antioxidant enzymes. This activity has been linked to neuroprotection in models of Alzheimer’s disease, where APDC reduced lipid peroxidation and increased brain copper content .

Anti-inflammatory Effects

In studies involving lipopolysaccharide (LPS)-induced acute lung injury, APDC administration significantly inhibited NF-κB activation, leading to reduced levels of inflammatory markers and improved mitochondrial function . The compound has also shown promise in treating ulcerative colitis by suppressing intestinal inflammation and promoting mucosal healing .

Anticancer Potential

APDC has demonstrated anticancer properties through its ability to induce apoptosis in various cancer cell lines. For example, studies comparing PDTC-metal complexes revealed that copper complexes were more effective than zinc complexes in inhibiting proteasomal activity and inducing apoptosis in breast and prostate cancer cells . Furthermore, APDC's ability to inhibit NF-κB contributes to its anticancer effects by preventing the survival signaling pathways often activated in tumors .

Case Studies

  • Neuroprotection in Alzheimer's Disease : In vivo studies showed that APDC treatment improved cognitive function and reduced oxidative stress markers in animal models of Alzheimer’s disease. The activation of Nrf2 was crucial for these protective effects .
  • Acute Lung Injury Model : In murine models, APDC treatment led to a significant reduction in lung inflammation and oxidative stress markers following LPS exposure, highlighting its potential for treating acute inflammatory conditions .
  • Cancer Cell Lines : Comparative studies on the efficacy of PDTC-metal complexes against various cancer cell lines indicated that the choice of metal significantly influenced the compound's biological activity, with copper complexes showing superior efficacy in inducing apoptosis compared to zinc complexes .

Q & A

Q. What are the standard protocols for synthesizing and purifying APDC in laboratory settings?

APDC is typically synthesized by reacting pyrrolidine with carbon disulfide in an ammonium hydroxide solution. Key steps include:

  • Maintaining a temperature of 0–5°C during the reaction to prevent side products.
  • Purification via recrystallization in ethanol or acetone to achieve >95% purity.
  • Confirming purity using melting point analysis (literature range: 125–127°C) and elemental analysis (C, H, N, S content) .
    Methodological Note: Use inert atmospheres (e.g., nitrogen) to avoid oxidation of dithiocarbamate groups during synthesis.

Q. How should APDC solutions be prepared and stored to ensure stability in metal-chelation studies?

  • Prepare saturated APDC solutions by dissolving ~10 g in 1 L of deionized water (stir for 30 min, filter to remove undissolved particles) .
  • Store solutions in amber glass bottles at 4°C; stability decreases after 48 hours due to hydrolysis. For long-term storage, lyophilize the compound and reconstitute fresh aliquots as needed.

Q. What spectroscopic techniques are most effective for characterizing APDC-metal complexes?

  • UV-Vis spectroscopy: Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., 250–300 nm for Cu²⁺ complexes).
  • FT-IR: Identify shifts in the ν(C=S) and ν(C-N) stretches (typically 950–1050 cm⁻¹ and 1450–1550 cm⁻¹, respectively) upon metal binding.
  • ESI-MS: Confirm stoichiometry of complexes (e.g., [Cu(APDC)₂]⁺ peaks at m/z ~450) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported APDC-metal binding constants across studies?

Discrepancies often arise from variations in:

  • pH: APDC’s chelation efficiency peaks at pH 3–5 for transition metals. Deviations alter protonation states and binding affinity.
  • Ionic strength: High salt concentrations (e.g., >0.1 M NaCl) compete with APDC for metal ions, reducing apparent stability constants.
  • Methodology: Compare data from identical techniques (e.g., potentiometric titrations vs. spectroscopic methods). Standardize conditions using IUPAC-recommended buffers and calibrants .

Q. What experimental design considerations are critical for APDC-based trace metal preconcentration in environmental samples?

  • Matrix effects: Pre-treat samples with HNO₃/H₂O₂ digestion to eliminate organic interferents.
  • Column optimization: Use Amberlite XAD resins with APDC functionalization; optimize flow rates (1–2 mL/min) and eluent volumes (5–10 mL HNO₃ 2M).
  • Validation: Include spike-recovery tests (85–115% acceptable range) and cross-validate with ICP-MS or AAS .

Q. How does APDC’s stability in aqueous solutions impact reproducibility in kinetic studies?

APDC degrades via hydrolysis, forming pyrrolidine and carbon disulfide. To mitigate:

  • Conduct kinetic experiments under controlled pH (4–6) and temperature (25±0.5°C).
  • Monitor degradation via HPLC-UV (retention time ~4.2 min for intact APDC) and correct rate constants for decomposition .

Q. What strategies improve APDC’s selectivity in complex biological matrices (e.g., serum, cell lysates)?

  • Masking agents: Add EDTA (1 mM) to sequester competing ions (e.g., Ca²⁺, Mg²⁺).
  • pH adjustment: Lower pH to 2–3 to protonate thiol groups in proteins, reducing nonspecific binding.
  • Solid-phase extraction: Use APDC-functionalized magnetic nanoparticles for rapid separation .

Data Contradiction and Reproducibility

Q. Why do APDC-based extraction efficiencies vary between batch and flow-injection systems?

  • Batch systems: Manual mixing introduces variability in contact time (5–30 min).
  • Flow systems: Automated control improves consistency but requires optimization of residence time (≥2 min for equilibrium).
  • Solution: Use a hybrid approach with robotic liquid handlers for batch experiments and validate with flow systems .

Q. How should researchers address discrepancies in APDC’s reported toxicity profiles?

  • Contextual factors: Toxicity varies with cell type (e.g., IC₅₀ ranges from 50 μM in HeLa cells to >200 μM in fibroblasts).
  • Metabolite interference: Degradation products (e.g., CS₂) may contribute to observed toxicity.
  • Recommendation: Perform MTT assays with fresh APDC solutions and include metabolite controls .

Methodological Best Practices

Q. What reporting standards should be followed when publishing APDC-related research?

  • Synthesis: Detail reaction conditions (temperature, solvent ratios, purification steps).
  • Characterization: Provide full spectral data (e.g., IR peaks, NMR shifts) and elemental analysis results.
  • Data availability: Share raw chromatograms, titration curves, and stability constants in open repositories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ammonium pyrrolidyldithiocarbamate
Reactant of Route 2
Ammonium pyrrolidyldithiocarbamate

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